2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex aromatic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxy intermediate: Starting with 2-chloro-6-ethoxy-4-formylphenol, the phenol group is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Amidation reaction: The phenoxy intermediate is then reacted with 2-methoxyaniline under suitable conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can also be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Reduction: 2-(2-chloro-6-ethoxy-4-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the formyl group.
2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the ethoxy group.
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide: Lacks the N-(2-methoxyphenyl) group.
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-3-24-16-9-12(10-21)8-13(19)18(16)25-11-17(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEYOXYJWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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